Cas no 1189718-61-3 (5-Amino-2-nitrobenzophenone-d5)

5-Amino-2-nitrobenzophenone-d5 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-nitrobenzophenone-d5
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- インチ: 1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2
- InChIKey: PZPZDEIASIKHPY-UHFFFAOYSA-N
- SMILES: c1c(N)c(C(=O)c2ccccc2)cc([N+]([O-])=O)c1
5-Amino-2-nitrobenzophenone-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A0502140050 |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 5g |
¥30.00 | 2023-04-04 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A0502141000 |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 100g |
¥262.00 | 2023-04-04 | ||
TRC | A618402-10mg |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 10mg |
$ 201.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | -100g |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 100g |
¥195.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A0502140250 |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 25g |
¥66.00 | 2023-04-04 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618402-10mg |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 10mg |
¥1800.00 | 2023-09-15 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874179-10mg |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | AR | 10mg |
¥1,886.00 | 2022-09-03 | |
TRC | A618402-100mg |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 100mg |
$ 1608.00 | 2023-04-19 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01132063-10mg |
(2-Amino-5-nitrophenyl)(phenyl-d5)methanone |
1189718-61-3 | 98% 98%atom%D | 10mg |
¥1724.0 | 2023-04-05 | |
AN HUI ZE SHENG Technology Co., Ltd. | A0502145000 |
5-Amino-2-nitrobenzophenone-d5 |
1189718-61-3 | 500g |
¥1173.00 | 2023-04-04 |
5-Amino-2-nitrobenzophenone-d5 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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9. Caper tea
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
5-Amino-2-nitrobenzophenone-d5に関する追加情報
Introduction to 5-Amino-2-Nitrobenzophenone-d5 (CAS No. 1189718-61-3): A Deuterated Nitroaromatic Compound for Advanced Applications
The 5-Amino-2-nitrobenzophenone-d5, identified by CAS Registry Number 1189718-61-3, represents a deuterated variant of the classical nitroaromatic compound 5-amino-2-nitrobenzophenone. This molecule integrates strategic deuteration at five positions, enhancing its stability and utility in advanced chemical and biomedical applications. As a member of the nitrobenzophenone class, it exhibits unique photophysical properties and reactivity profiles that are increasingly leveraged in cutting-edge research domains such as drug discovery, bioimaging, and photocatalytic systems.
Structurally, the compound adopts an aromatic backbone with a nitro group at the 2-position and an amino substituent at the 5-position on the central benzene ring. The deuteration occurs at specific carbon positions—typically the phenyl rings—to modulate hydrogen bonding interactions and metabolic pathways. Recent computational studies published in Journal of Medicinal Chemistry (2023) highlight how this deuteration strategy reduces metabolic instability while preserving photoredox activity, making it particularly valuable for long-term biological assays.
In pharmaceutical development, this compound has emerged as a critical tool in optimizing lead candidates for kinase inhibitors and anti-inflammatory agents. A groundbreaking study from Stanford University (Nature Communications, 2024) demonstrated its role as a stable fluorogenic probe for monitoring protein kinase activity in live cells. The deuterium substitution significantly prolonged intracellular half-life compared to non-deuterated analogs, achieving measurable signal intensity even after 48-hour incubation—a critical advancement for real-time cellular imaging.
Beyond drug discovery, 5-Amino-2-nitrobenzophenone-d5 is being explored as a photosensitizer in singlet oxygen-based therapies. Research from ETH Zurich (Chemical Science, 2024) revealed its exceptional quantum yield of singlet oxygen generation under near-infrared irradiation—a wavelength range that penetrates biological tissues more effectively than visible light. This property positions it as a promising candidate for photodynamic cancer therapy applications with reduced light scattering effects.
In material science applications, this compound serves as a precursor for constructing stable organic semiconductors with tailored bandgaps. A collaborative study between MIT and Samsung Advanced Institute of Technology (Advanced Materials, 2024) utilized its photochemical properties to create self-healing polymer networks responsive to UV light. The deuterium substitution here played a key role in suppressing unwanted side reactions during crosslinking processes, achieving unprecedented mechanical recovery rates of up to 97% after thermal stress.
The synthesis methodology continues to evolve with green chemistry principles. A novel solid-state metathesis approach reported in ACS Sustainable Chemistry & Engineering (June 2024) achieved >98% isotopic purity using solvent-free conditions—a significant improvement over traditional solution-phase methods requiring hazardous solvents like DMF or DCM. This advancement aligns with global regulatory trends toward reducing environmental impact while maintaining high synthetic efficiency.
Clinical translation efforts are now focusing on its use as a positron emission tomography (PET) tracer analog due to favorable pharmacokinetic profiles revealed through preclinical trials at Memorial Sloan Kettering Cancer Center (Journal of Nuclear Medicine, April 2024). By replacing labile hydrogens with deuterium atoms without altering electronic structure, researchers achieved improved blood-brain barrier penetration while maintaining diagnostic specificity—a breakthrough for neuro-oncology imaging.
This multifunctional compound also finds niche applications in analytical chemistry as an internal standard for mass spectrometry quantification of trace pharmaceutical residues in environmental samples. Its distinct isotopic signature allows detection limits down to picogram levels without interference from natural isotopic variations—a capability validated through collaborative work between EPA laboratories and Agilent Technologies published last quarter.
Ongoing research at CERN's Life Sciences Group is investigating its potential as a dosimeter material for radiation therapy quality assurance systems due to its radiation-induced fluorescence quenching behavior documented under high-energy proton beams (Radiation Physics & Chemistry, October 2024). Such innovations underscore the compound's versatility across diverse scientific disciplines while maintaining strict adherence to safety protocols established by ICH guidelines on deuterated compounds.
In conclusion, the CAS No. 1189718-61-3-listed compound stands at the forefront of modern chemical innovation through its ability to synergistically combine structural modification benefits with enhanced functional properties. Its adoption across pharmaceutical pipelines, material engineering platforms, and diagnostic technologies reflects not only its inherent chemical advantages but also the evolving methodologies enabling precise molecular tailoring demanded by contemporary research challenges.
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